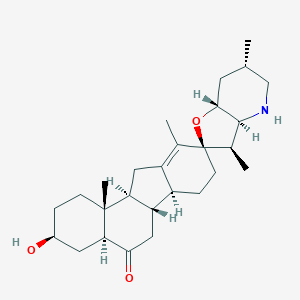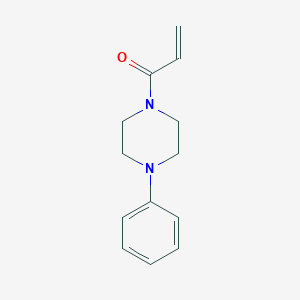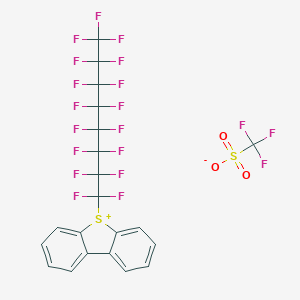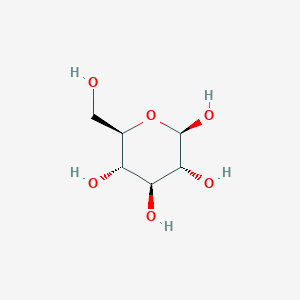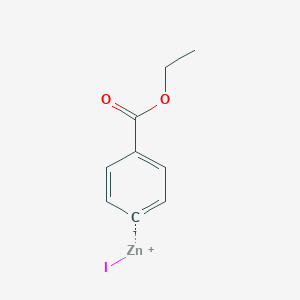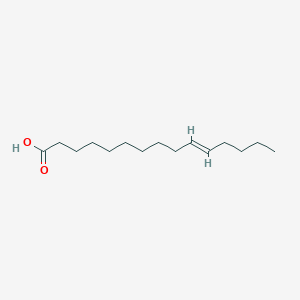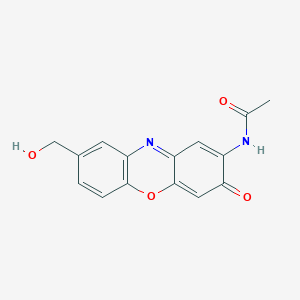
Exfoliazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exfoliazone is a chemical compound that is widely used in scientific research for its ability to exfoliate cells. It is a synthetic derivative of salicylic acid and is used to remove dead skin cells from the surface of the skin. Exfoliazone has been extensively studied for its potential applications in various fields of research, including dermatology, pharmacology, and biotechnology.
Scientific Research Applications
Exfoliazone in Cancer Research
Exfoliazone has shown potential in cancer research. A study conducted by Zeng Jin-zhang (2010) demonstrated that Exfoliazone significantly inhibits the growth of HepG2 liver cancer cells by inducing apoptosis. This finding is crucial as it suggests Exfoliazone's potential as a therapeutic agent in liver cancer treatment.
Exfoliazone as an Enzyme Inhibitor
Research by Pasceri et al. (2013) explored Exfoliazone's role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in tryptophan metabolism, which is critical in various physiological processes. The inhibitory effect of Exfoliazone on IDO provides insights into its potential applications in diseases where IDO plays a pivotal role.
Graphene Production and Applications
In the field of material science, Exfoliazone is not directly mentioned, but the exfoliation process, which is a key step in the production of materials like graphene, has been extensively studied. Researchers such as Yang et al. (2016) and Paredes and Villar-Rodil (2016) have discussed the advancements in electrochemical and biomolecule-assisted exfoliation techniques for producing graphene and other two-dimensional materials. These studies are significant for the development of new materials with applications in electronics, energy storage, and biomedicine.
Exfoliation in Stem Cell Research
Interestingly, the concept of exfoliation is also relevant in stem cell research. Miura et al. (2003) discovered that stem cells from human exfoliated deciduous teeth (SHED) have the potential for clinical application in autologous stem-cell transplantation and tissue engineering. This research opens new avenues in regenerative medicine.
properties
CAS RN |
132627-73-7 |
|---|---|
Product Name |
Exfoliazone |
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide |
InChI |
InChI=1S/C15H12N2O4/c1-8(19)16-10-5-12-15(6-13(10)20)21-14-3-2-9(7-18)4-11(14)17-12/h2-6,18H,7H2,1H3,(H,16,19) |
InChI Key |
AUBMZQABQDPFKS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Other CAS RN |
132627-73-7 |
synonyms |
exfoliazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
